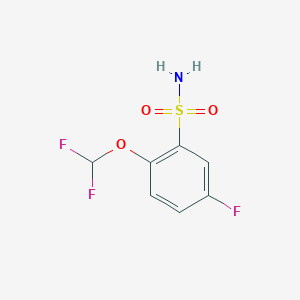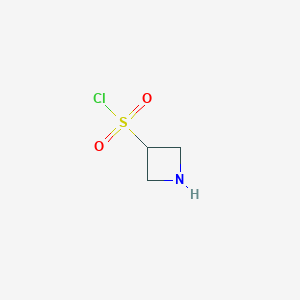![molecular formula C10H16BNO3 B15299439 [6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
[6-(Pentyloxy)pyridin-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Pentyloxy)pyridin-3-yl]boronic acid: is an organoboron compound with the molecular formula C10H16BNO3. It is a derivative of pyridine, substituted with a pentyloxy group at the 6-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using n-butyllithium, followed by reaction with a boron-containing reagent such as trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. .
Industrial Production Methods: Industrial production methods for [6-(Pentyloxy)pyridin-3-yl]boronic acid typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation and Reduction: While less common, [6-(Pentyloxy)pyridin-3-yl]boronic acid can undergo oxidation to form boronic esters or reduction to form boranes under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Common bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).
Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products: The major products of reactions involving this compound are typically biaryl compounds or substituted alkenes, depending on the nature of the coupling partner.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Sensing Applications: Boronic acids are used in the development of sensors for detecting sugars and other diols due to their ability to form reversible covalent bonds with these molecules.
Biology and Medicine:
Drug Development: Boronic acids, including [6-(Pentyloxy)pyridin-3-yl]boronic acid, are explored for their potential as enzyme inhibitors and therapeutic agents.
Protein Manipulation: Used in the modification and labeling of proteins, which is crucial for studying protein function and interactions.
Industry:
作用機序
The mechanism of action of [6-(Pentyloxy)pyridin-3-yl]boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step.
類似化合物との比較
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
Pyridinylboronic Acids: Other derivatives of pyridine with boronic acid groups at different positions.
Uniqueness:
特性
分子式 |
C10H16BNO3 |
|---|---|
分子量 |
209.05 g/mol |
IUPAC名 |
(6-pentoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-2-3-4-7-15-10-6-5-9(8-12-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3 |
InChIキー |
YIULEZHSJSBHGX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1)OCCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



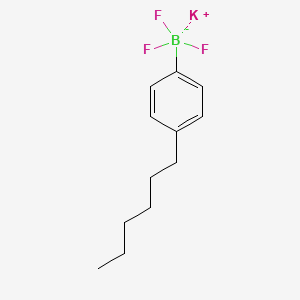

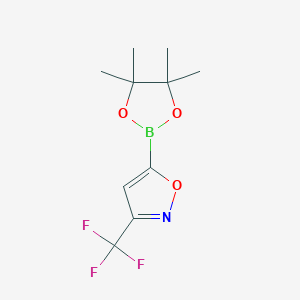
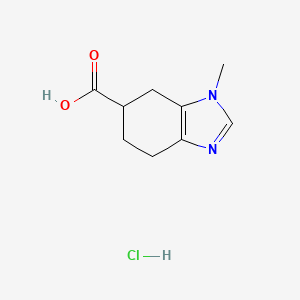
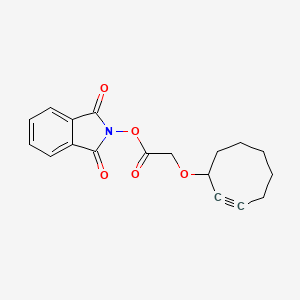
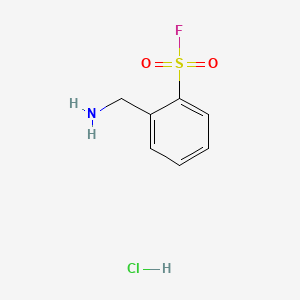


![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)


